Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O3. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride typically involves the reaction of ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes that ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride can be compared with similar compounds such as:
6-Methoxypyridin-3-amine: This compound shares a similar pyridine structure but lacks the ethyl and propanoate groups, making it less versatile in certain applications.
Ethyl 3-amino-3-(pyridin-3-yl)propanoate: This compound is similar but does not have the methoxy group, which can affect its chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H18Cl2N2O3 |
---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O3.2ClH/c1-3-16-11(14)6-9(12)8-4-5-10(15-2)13-7-8;;/h4-5,7,9H,3,6,12H2,1-2H3;2*1H |
InChI Key |
ZJKOCZMECGKZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=C(C=C1)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.